theta-Cypermethrin
Overview
Description
Theta-Cypermethrin is a contact insecticide that acts on the nervous system of insects, disturbing the function of neurons by interacting with the sodium channel . It is a broad-spectrum insecticide used to control common pests in crops, public health, and veterinary situations .
Molecular Structure Analysis
Theta-Cypermethrin has a complex molecular structure. Its IUPAC name is rac-®-cyano (3-phenoxyphenyl)methyl (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate . It is a 1:1 reaction mixture of the two enantiomers ®-α-cyano-3-phenoxybenzyl (1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate and (S)-α-cyano-3-phenoxybenzyl (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate .
Physical And Chemical Properties Analysis
Theta-Cypermethrin is a broad-spectrum insecticide with low aqueous solubility and volatility . Its chemical properties suggest that it should not leach to groundwater, but it has been detected in some instances . It is considered a serious marine pollutant .
Scientific Research Applications
Environmental Science and Pollution Research
Scientific Field
Environmental Science and Pollution Research
Summary of Application
Theta-Cypermethrin, along with other isomers of cypermethrin, is used extensively for pest control in China. However, its adverse effects on non-target organisms have raised concerns .
Methods of Application
In a study, rats were administered α-CYP, β-CYP, and θ-CYP by gavage at doses of 8.5, 29.2, and 25.0 mg/kg/day, respectively, for 28 consecutive days .
Results
Significant changes in liver and renal function parameters were observed in rats exposed to all three CYPs. The most significant changes in the metabolic phenotype were observed in the θ-CYP group, with 56 differential metabolites enriched in 9 differential metabolic pathways .
Microbial Degradation Pathways
Scientific Field
Summary of Application
Cypermethrin, including theta-Cypermethrin, is commonly used as an insecticide in horticulture, agriculture, and pest control. However, its high toxicity levels have prompted environmental concerns .
Methods of Application
Microbial degradation has been established as a reliable technique for mineralizing Cypermethrin into less toxic chemicals .
Results
Among the many enzymes produced by bacteria, carboxylesterase enzymes are determined to be the most efficient in the Cypermethrin breakdown process .
Metabolic Disruption Study
Scientific Field
Summary of Application
Theta-Cypermethrin, along with other isomers of cypermethrin, is used extensively for pest control. However, its adverse effects on non-target organisms have raised concerns .
Methods of Application
In a study, rats were administered θ-CYP by gavage at doses of 25.0 mg/kg/day for 28 consecutive days .
Results
Significant changes in liver and renal function parameters were observed in rats exposed to θ-CYP. The most significant changes in the metabolic phenotype were observed in the θ-CYP group, with 56 differential metabolites enriched in 9 differential metabolic pathways .
Detection Methods
Scientific Field
Summary of Application
The high toxicity levels of accumulated Cypermethrin have prompted environmental concerns; it damages soil fertility, and an ecosystem of essential bacteria, and causes allergic reactions and tremors in humans by affecting their nervous systems .
Methods of Application
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) have been reported as the best methods for determining Cypermethrin and its metabolized products .
Results
These methods have detection limits as low as ppb from diverse environmental samples .
Adverse Effect on Aquatic Life
Scientific Field
Summary of Application
The presence of Cypermethrin in food and groundwater has raised environmental concerns .
Methods of Application
Many studies have shown that Cypermethrin can cause toxic effect in various animals including fishes .
Results
The unrestricted utilization of xenobiotic compounds has sparked widespread concern by the world’s growing population .
Safety And Hazards
Future Directions
Given the environmental concerns raised by the presence of Cypermethrin in food and groundwater, there is a need to develop economical, rapid, and reliable techniques for field applications . Future research evaluating the toxic effects of pyrethroid insecticides, including theta-Cypermethrin, is necessary .
properties
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAATUXNTWXVJKI-GGPKGHCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058247 | |
Record name | (+)-Theta-Cypermethrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
theta-Cypermethrin | |
CAS RN |
65732-07-2, 71697-59-1 | |
Record name | (+)-Theta-Cypermethrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65732-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FMC 52703 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065732072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | theta-Cypermethrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071697591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Theta-Cypermethrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-cyano-3-phenoxybenzyl [1R-[1α(S*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.891 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RU-27069 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63368KV4PY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | .THETA.-CYPERMETHRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE304V7A62 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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